tert-Butyl (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate
CAS No.:
Cat. No.: VC17876911
Molecular Formula: C11H21NO4
Molecular Weight: 231.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H21NO4 |
|---|---|
| Molecular Weight | 231.29 g/mol |
| IUPAC Name | tert-butyl (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C11H21NO4/c1-11(2,3)16-10(14)12-5-8(7-15-4)9(13)6-12/h8-9,13H,5-7H2,1-4H3/t8-,9+/m0/s1 |
| Standard InChI Key | NRWCGXRROLHAGQ-DTWKUNHWSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)COC |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)O)COC |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s structure comprises a pyrrolidine ring—a five-membered saturated heterocycle containing one nitrogen atom—with three key substituents:
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A tert-butoxycarbonyl (Boc) group at the 1-position, serving as a protective amine group.
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A hydroxyl (-OH) group at the 3S position.
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A methoxymethyl (-CH2OCH3) group at the 4S position.
The stereochemistry at the 3rd and 4th positions (both S-configuration) is critical for its biological activity, as enantiomeric forms often exhibit divergent interactions with chiral biological targets.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS Number | Not explicitly listed |
| Molecular Formula | C11H21NO4 |
| Molecular Weight | 231.29 g/mol |
| Stereochemistry | (3S,4S) |
| Protective Group | Boc (tert-butoxycarbonyl) |
Synthesis and Optimization Strategies
Synthetic Pathways
The synthesis of tert-Butyl (3S,4S)-3-hydroxy-4-(methoxymethyl)pyrrolidine-1-carboxylate typically involves multi-step sequences to establish stereochemistry and functional groups. A common approach includes:
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Ring Formation: Constructing the pyrrolidine core via cyclization reactions.
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Stereochemical Control: Using chiral catalysts or resolving agents to enforce the (3S,4S) configuration.
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Functionalization: Introducing the methoxymethyl group via alkylation or nucleophilic substitution.
Low-Temperature Reactions
Key intermediates, such as the methoxymethyl derivative, are often synthesized at low temperatures (-20°C to 0°C) to minimize side reactions and preserve stereochemical integrity. Solvents like tetrahydrofuran (THF) or dichloromethane (DCM) are preferred for their inertness and ability to stabilize reactive intermediates .
Protecting Group Strategy
The Boc group is introduced early in the synthesis to protect the secondary amine, enabling subsequent transformations without undesired side reactions. Deprotection is typically achieved using acidic conditions (e.g., HCl in dioxane) .
Chemical Reactivity and Functionalization
Oxidation and Reduction
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Oxidation: The hydroxyl group at C3 can be oxidized to a ketone using reagents like Jones reagent (CrO3/H2SO4) or Dess-Martin periodinane, yielding a pyrrolidinone derivative.
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Reduction: Selective reduction of the Boc group is challenging but achievable with lithium aluminum hydride (LiAlH4) under controlled conditions.
Nucleophilic Substitution
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Oxidation | Dess-Martin periodinane | 3-Ketopyrrolidine derivative | 75% |
| Substitution | NaH, DMF, R-X | 4-Alkyl/Aryl-pyrrolidine | 60% |
Biological Applications and Mechanism of Action
Enzyme Inhibition
The compound’s pyrrolidine scaffold mimics natural substrates, allowing it to bind to enzyme active sites. For instance, it inhibits prolyl oligopeptidase (POP), a serine protease linked to neurodegenerative diseases, by occupying the catalytic triad (Ser, His, Asp).
Drug Intermediate
As a building block, it has been utilized in synthesizing:
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Antiviral agents: Analogues with modified substituents show activity against RNA viruses.
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Kinase inhibitors: The hydroxyl group coordinates with ATP-binding sites in kinases.
Future Directions
Stereoselective Synthesis
Advancements in asymmetric catalysis (e.g., organocatalysts) could streamline the synthesis of the (3S,4S) enantiomer, reducing reliance on chiral resolution .
Targeted Drug Delivery
Functionalizing the methoxymethyl group with bioorthogonal handles (e.g., azides) may enable conjugation to antibody-drug conjugates (ADCs) for precision therapy.
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